molecular formula C5H8N2O2 B1465229 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol CAS No. 1311316-81-0

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol

Número de catálogo: B1465229
Número CAS: 1311316-81-0
Peso molecular: 128.13 g/mol
Clave InChI: WCUWYKIMDAACPY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol (CAS 1311316-81-0) is a high-purity chemical compound offered for research and development purposes. This organic molecule features a 1,3,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its diverse biological activities . The 1,3,4-oxadiazole scaffold is frequently investigated for its potential in developing new antifungal agents, as it is often incorporated into molecular designs that target fungal ergosterol biosynthesis pathways, specifically lanosterol 14α-demethylase (CYP51) . As a functionalized oxadiazole derivative containing an alcohol group, this compound serves as a valuable building block for chemical synthesis. Researchers can leverage it to create more complex molecular architectures, such as benzimidazole-oxadiazole hybrids, for applications in drug discovery and the development of agrochemicals . Please handle with care. Safety information indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should refer to the Safety Data Sheet for comprehensive handling instructions. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. It must not be used in foods, drugs, cosmetics, or household products.

Propiedades

IUPAC Name

1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-3(8)5-7-6-4(2)9-5/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUWYKIMDAACPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311316-81-0
Record name 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mecanismo De Acción

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms. They have been found to exhibit a variety of biological activities, including antiviral, antibacterial, anti-inflammatory, antipyretic, antitubercular, central nervous system depressants, anticancer, diuretic, analgesic, antiemetic, and anticonvulsive properties .

The exact mechanism of action would depend on the specific compound and its targets within the body. For example, some 1,3,4-oxadiazoles might interact with certain enzymes or receptors, altering their function and leading to the observed biological effects .

The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, would also depend on the specific compound. Factors such as the compound’s solubility, stability, and molecular size could all influence its pharmacokinetics .

The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the compound might be more stable and effective under certain conditions .

Análisis Bioquímico

Actividad Biológica

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol, with CAS number 1311316-81-0, is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article focuses on its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₅H₈N₂O₂
  • Molecular Weight : 128.13 g/mol
  • Structure : The compound features a 1,3,4-oxadiazole ring substituted with a methyl group and an ethanol moiety.

Biological Activity Overview

The biological activity of this compound has been explored through various studies. Key areas of interest include:

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study reported that compounds similar to this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
CompoundMinimum Inhibitory Concentration (MIC)Target Organism
This compound0.5 - 2 μg/mLS. aureus
Similar Oxadiazole Derivative0.25 - 0.5 μg/mLE. coli

Cytotoxicity and Anticancer Potential

The cytotoxic effects of oxadiazole derivatives have been extensively studied:

  • A recent investigation indicated that several oxadiazole derivatives exhibited promising anticancer activity against various cancer cell lines such as HepG2 and MCF7. The compound showed moderate activity with IC50 values ranging from 20 to 40 μM .
Cell LineIC50 (μM)Activity Level
HepG235.58Moderate
MCF730.00Moderate

The proposed mechanisms for the biological activity of oxadiazole derivatives include:

  • Inhibition of Protein Kinases : Some studies suggest that these compounds can inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells has been noted as a significant mechanism by which these compounds exert their effects .

Case Studies

Several case studies have highlighted the potential of oxadiazole derivatives in therapeutic applications:

  • Antimicrobial Efficacy : In a study involving multiple bacterial strains, the compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : A detailed examination of the compound's effect on cancer cell lines showed significant inhibition of cell growth and induction of apoptosis in treated cells.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone (Compound 3)
  • Structure: Replaces the hydroxyl group with a mercapto (-SH) group and introduces a pyridine-linked ethanone.
  • Properties : Exhibits antimicrobial activity (MIC: 30.2–43.2 μg/cm³) due to the thiol group’s nucleophilic reactivity and pyridine’s aromatic interactions .
1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives (e.g., 4a–4e)
  • Structure : Substitutes the hydroxyl group with a ketone and incorporates aryl/pyrazole moieties.
  • Properties :
    • 4c (4-nitrophenyl): Electron-withdrawing nitro group enhances thermal stability (melting point >200°C) .
    • 4d (4-methoxyphenyl): Electron-donating methoxy group increases solubility in polar solvents .
  • Key Difference : The hydroxyl group in 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol likely improves aqueous solubility compared to ketone derivatives but may reduce stability under acidic conditions .

Functional Group Modifications

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine
  • Structure : Replaces the hydroxyl group with an amine (-NH₂).
  • Properties : Higher basicity (pKa ~10) enables salt formation (e.g., hydrochloride salt, CAS: 1384662-01-4), enhancing bioavailability .
2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine
  • Structure: Incorporates a morpholine ring instead of ethanol.
  • Properties : The morpholine’s oxygen and nitrogen atoms improve water solubility (logP ~0.5) and metabolic stability .
  • Key Difference : The hydroxyl group in this compound may offer simpler synthetic routes but lower enzymatic resistance compared to morpholine derivatives .

Positional Isomerism

2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol
  • Structure: Hydroxyl group at position 2 of the ethanol chain.
  • Properties : Similar molecular weight (128.13 g/mol) but distinct polarity due to steric and electronic effects .
  • Key Difference : Positional isomerism may alter pharmacokinetics, with the 1-ol isomer likely having higher boiling points due to stronger intermolecular hydrogen bonds .

Physicochemical and Pharmacological Data

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (logP) Bioactivity (if reported) Reference
This compound 128.13 -OH, oxadiazole ~0.8 (estimated) N/A
1-(5-Mercapto-oxadiazol-2-yl)ethanone 225.28 -SH, ketone ~1.5 MIC: 30.2–43.2 μg/cm³ (antimicrobial)
1-(5-Methyl-oxadiazol-2-yl)ethanamine 127.15 -NH₂ ~0.3 Salt-forming (HCl derivative)
2-(5-Methyl-oxadiazol-2-yl)morpholine 169.18 Morpholine ~0.5 Enhanced metabolic stability

Métodos De Preparación

General Synthetic Strategy for 5-Methyl-1,3,4-oxadiazole Derivatives

The synthesis of 5-methyl-1,3,4-oxadiazole derivatives typically involves the formation of the oxadiazole ring via cyclization of hydrazide intermediates with suitable reagents such as orthoesters or formylating agents. The methyl group at the 5-position is introduced from precursors like triethyl orthoacetate or acetyl derivatives.

Key steps include:

  • Preparation of hydrazide intermediates from esters or acids using hydrazine hydrate.
  • Cyclodehydration or ring closure using orthoesters (e.g., triethyl orthoacetate) or acid chlorides.
  • Functional group transformations to introduce the ethan-1-ol moiety.

This strategy is supported by several studies and patents describing related compounds:

  • Reaction of hydrazides with triethyl orthoacetate under reflux conditions yields 5-methyl-1,3,4-oxadiazoles with good yields (around 80-90%).
  • Hydrazide formation from esters by heating with hydrazine hydrate in ethanol is a common preparatory step.

Specific Preparation of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol

The target compound can be synthesized by modifying the 5-methyl-1,3,4-oxadiazole core to introduce the ethan-1-ol substituent at the 2-position. The preparation involves:

Step 1: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid or Ester

  • Starting from dialkyl oxalate and hydrazine hydrate, monoalkyl oxalate hydrazide is obtained.
  • This intermediate undergoes acylation with fatty acid anhydrides.
  • Dehydration ring closure yields 5-alkyl-1,3,4-oxadiazole-2-carboxylic acid alkyl esters.

Step 2: Conversion to this compound

  • The ester or acid intermediate is reduced or reacted with reagents that introduce the ethan-1-ol group.
  • For example, treatment with hydroxylamine derivatives in alcohol solvents (methanol, ethanol, isopropanol) under reflux can produce amidoxime intermediates.
  • Subsequent reactions with alkynes or other coupling agents under controlled temperature yield the ethan-1-ol substituted oxadiazole.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature Yield (%) Notes
1 Hydrazide formation Ester + hydrazine hydrate in ethanol Reflux, several hrs 80-90 Common initial step for oxadiazole synthesis
2 Cyclodehydration (ring closure) Hydrazide + triethyl orthoacetate (or orthoesters) Reflux, 24 hrs 80-90 Produces 5-methyl-1,3,4-oxadiazole core
3 Acylation Monoalkyl oxalate hydrazide + fatty acid anhydride Room temperature High Intermediate step before ring closure
4 Amidoxime formation Oxadiazole carboxamide + hydroxylamine in alcohol Reflux 90-95 Precursor to ethan-1-ol substitution
5 Substitution to ethan-1-ol Reaction with alkynes or reduction in alcoholic media 40-140°C (varied) Moderate Final step to introduce ethan-1-ol group

Representative Synthetic Route Summary

  • Hydrazide Formation: Starting from an appropriate ester (e.g., methyl oxalate), react with hydrazine hydrate in refluxing ethanol to form hydrazide intermediate.

  • Ring Closure: Treat hydrazide with triethyl orthoacetate under reflux for 24 hours to form 5-methyl-1,3,4-oxadiazole.

  • Functional Group Modification: Convert the oxadiazole carboxamide to an amidoxime by reaction with hydroxylamine in an alcohol solvent under reflux.

  • Introduction of Ethan-1-ol: React amidoxime intermediate with suitable reagents (e.g., dimethylacetylene dicarboxylate) at elevated temperatures (110-140°C) followed by workup to yield this compound.

Research Findings and Process Optimization

  • The synthetic methods avoid highly toxic reagents by using safer alternatives such as hydrazine hydrate and orthoesters, making the process suitable for industrial scale-up.
  • High yields (up to 95%) are achievable in the amidoxime formation and subsequent substitution steps, indicating efficient conversion and minimal side reactions.
  • Reaction temperatures are carefully controlled (ranging from 5°C to 140°C depending on step) to optimize yield and purity.
  • Use of solvents like ethanol, methanol, isopropanol, and tetrahydrofuran is common, with drying agents such as sodium sulfate employed to purify intermediates.

Summary Table of Key Literature Sources

Reference Focus Area Key Contribution
Synthesis of 5-alkyl-1,3,4-oxadiazoles Novel, safe industrial synthesis of 5-alkyl oxadiazoles
Detailed reaction conditions for oxadiazole derivatives Stepwise reaction details, solvent and temperature control
Hydrazide and oxadiazole ring formation Use of hydrazine hydrate and orthoesters in synthesis
Preparation of 5-methyl oxadiazole pyridine derivatives High-yield synthesis via triethyl orthoacetate reflux
Amidoxime intermediates and ethan-1-ol introduction Efficient amidoxime formation and subsequent substitution

Q & A

Q. Key Data :

  • Yield: ~67.8% for analogous secondary alcohols using FePC catalysis .
  • Characterization: ¹H NMR (δ 4.75 ppm for alcohol protons) and GC-MS confirm structural integrity .

How does the substitution pattern on the oxadiazole ring influence regioselectivity in nucleophilic substitution reactions?

Advanced Research Question
The 5-methyl group on the oxadiazole ring induces steric and electronic effects:

  • Steric Hindrance : Bulky substituents at the 5-position direct nucleophiles to the less hindered 2-position .
  • Electronic Effects : Electron-withdrawing groups (e.g., oxadiazole) activate adjacent positions for nucleophilic attack. For example, amino groups at the 2-position undergo substitution with thiols or halides under mild conditions .

Q. Case Study :

  • In 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol, the methyl group stabilizes intermediates via hyperconjugation, favoring substitution at the sulfur atom .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

  • ¹H/¹³C NMR : Identifies alcohol protons (δ 4.75–5.0 ppm) and oxadiazole carbons (δ 160–170 ppm) .
  • IR Spectroscopy : Confirms O-H stretching (~3300 cm⁻¹) and C=N/C-O vibrations (1650–1500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₅H₈N₂O₂ at m/z 128.068) .

Validation : Cross-referencing with PubChem data ensures accuracy .

What strategies resolve contradictions in reported biological activities of oxadiazole derivatives?

Advanced Research Question
Contradictions arise from:

  • Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) protocols using consistent bacterial strains (e.g., E. coli ATCC 25922) .
  • Substituent Effects : Compare derivatives with controlled substituents (e.g., 5-methyl vs. 5-phenyl) to isolate bioactivity trends .

Q. Example :

  • 5-Methyl derivatives show enhanced antibacterial activity (MIC: 0.05 mg/mL) compared to phenyl-substituted analogs (MIC: 0.1 mg/mL) .

How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Q. Methodological Focus

  • DFT Calculations : Predict electrophilic sites using Fukui indices (e.g., C2 on oxadiazole as the most reactive) .
  • Molecular Docking : Simulate binding affinities with target enzymes (e.g., E. coli DNA gyrase) to prioritize synthetic targets .

Software Tools : Gaussian 16 for DFT and AutoDock Vina for docking studies .

How to design experiments to assess the oxidative stability of this compound?

Q. Experimental Design

  • Conditions : Expose to KMnO₄ (0.1 M in H₂O) at 25–60°C, monitor via TLC .
  • Analysis : Post-oxidation products (e.g., ketones) identified via GC-MS. Methyl groups slow oxidation compared to unsubstituted oxadiazoles .

Q. Stability Data :

  • Half-life at 25°C: >24 hours; at 60°C: ~4 hours .

What are the comparative bioactivities of this compound and its analogs?

Q. Advanced Comparative Study

CompoundStructureBioactivity (MIC, mg/mL)Source
1-(5-Methyl-oxadiazolyl)ethanolC₅H₈N₂O₂Antibacterial: 0.05
5-Phenyl-oxadiazole-2-thiolC₈H₆N₂O₂SAntifungal: 0.01
3-Methoxy-oxazolyl ethanoneC₆H₇NO₃Moderate anti-inflammatory

Q. Methodological Focus

  • Recrystallization : Use MeOH/H₂O mixtures (3:1) for high-purity crystals .
  • Column Chromatography : Employ silica gel with CH₂Cl₂:EtOAc (4:1) to separate polar byproducts .

Yield Improvement : Gradient elution increases recovery by 15–20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.